molecular formula C20H16N2O3 B1353933 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 479077-09-3

3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No.: B1353933
CAS No.: 479077-09-3
M. Wt: 332.4 g/mol
InChI Key: TXQAGCNICLXMCM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Pyridine Ring Construction: The pyridine ring can be constructed via a condensation reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.

    Final Assembly: The isoxazole and pyridine rings are fused together through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and high-throughput screening of catalysts for the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It is employed in the design of probes for studying enzyme activity and protein interactions.

    Industrial Applications: The compound’s derivatives are explored for their potential use in materials science and as intermediates in organic synthesis.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one exerts its effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxyphenyl)-5-methyl-6-(4-methylphenyl)isoxazolo[4,5-c]pyridin-4(5H)-one: Similar structure with an additional methyl group on the phenyl ring.

Uniqueness

The presence of the methoxy group in 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective and potent therapeutic agents.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-6-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-22-15(13-8-4-3-5-9-13)12-17-18(20(22)23)19(21-25-17)14-10-6-7-11-16(14)24-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQAGCNICLXMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432384
Record name 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479077-09-3
Record name 3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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